molecular formula C49H32N2 B13094792 9,9'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)

9,9'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)

Cat. No.: B13094792
M. Wt: 648.8 g/mol
InChI Key: GFEWJHOBOWFNRV-UHFFFAOYSA-N
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Description

9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole): is an organic compound known for its unique structure and properties It consists of a fluorene core with two phenylene groups, each linked to a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) typically involves a multi-step organic synthesis process. One common method includes the following steps:

    Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate reagents.

    Attachment of Phenylene Groups: The phenylene groups are introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene.

    Introduction of Carbazole Moieties: The final step involves the attachment of carbazole groups to the phenylene rings through a Buchwald-Hartwig amination reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moieties, leading to the formation of carbazole-quinone derivatives.

    Reduction: Reduction reactions can occur at the fluorene core, converting it to dihydrofluorene derivatives.

    Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products:

    Oxidation: Carbazole-quinone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Various substituted phenylene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.

    Polymer Science: It is incorporated into polymers to enhance their thermal stability and mechanical properties.

Biology and Medicine:

    Drug Delivery: Research is ongoing to explore its potential as a carrier for drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Industry:

    Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) exerts its effects is primarily through its interaction with electronic and molecular systems. The fluorene core provides a rigid and planar structure, facilitating efficient electron transport. The carbazole moieties contribute to the compound’s ability to participate in π-π stacking interactions, enhancing its stability and performance in electronic applications.

Molecular Targets and Pathways:

    Electron Transport Pathways: The compound acts as an electron transport material in OLEDs and OPVs, facilitating the movement of electrons through the device.

    π-π Stacking Interactions: The carbazole groups enable strong π-π interactions, which are crucial for the formation of stable molecular assemblies in various applications.

Comparison with Similar Compounds

  • 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)
  • 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)
  • 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole)

Comparison:

  • Structural Uniqueness: The presence of both fluorene and carbazole moieties in a single molecule provides a unique combination of rigidity and electronic properties, making it distinct from other compounds with only one of these components.
  • Performance in Electronic Devices: Compared to similar compounds, 9,9’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(9H-carbazole) exhibits superior electron transport and stability, making it highly desirable for use in advanced electronic applications.

Properties

Molecular Formula

C49H32N2

Molecular Weight

648.8 g/mol

IUPAC Name

9-[4-[9-(4-carbazol-9-ylphenyl)fluoren-9-yl]phenyl]carbazole

InChI

InChI=1S/C49H32N2/c1-7-19-43-37(13-1)38-14-2-8-20-44(38)49(43,33-25-29-35(30-26-33)50-45-21-9-3-15-39(45)40-16-4-10-22-46(40)50)34-27-31-36(32-28-34)51-47-23-11-5-17-41(47)42-18-6-12-24-48(42)51/h1-32H

InChI Key

GFEWJHOBOWFNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19

Origin of Product

United States

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